Isoxepac

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El isoxepac tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El isoxepac ejerce sus efectos inhibiendo las enzimas ciclooxigenasa (COX), específicamente COX-1 y COX-2. Esta inhibición reduce la producción de prostaglandinas, que son responsables de la inflamación, el dolor y la fiebre . Al bloquear estas enzimas, el this compound reduce eficazmente la inflamación y proporciona efectos analgésicos y antipiréticos .

Análisis Bioquímico

Biochemical Properties

Isoxepac interacts with various enzymes and proteins in biochemical reactions . It has been shown to have comparable analgesic activity to aspirin , indicating its interaction with cyclooxygenase enzymes that are involved in the inflammatory response .

Cellular Effects

This compound has been studied for its effects on various types of cells and cellular processes . In a double-blind cross-over study, it was found that this compound had similar effects to aspirin in reducing joint pain, grip strength, and morning stiffness in patients with rheumatoid arthritis .

Molecular Mechanism

As a non-steroidal anti-inflammatory drug, it is likely to exert its effects at the molecular level through inhibition of cyclooxygenase enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation .

Temporal Effects in Laboratory Settings

In a study comparing the effects of this compound and aspirin in patients with rheumatoid arthritis, patients completed 2–4 weeks treatment with each drug . This suggests that this compound has a relatively stable effect over time in a laboratory setting .

Metabolic Pathways

As a non-steroidal anti-inflammatory drug, it is likely to be involved in the arachidonic acid metabolic pathway, which leads to the production of prostaglandins .

Métodos De Preparación

La síntesis de isoxepac involucra varios pasos:

- p-Hidroxiacetofenilacético y ftalida se disuelven en dimetilacetamida (DMAC) y se hacen reaccionar con metóxido de sodio a 80-170 °C durante 3-10 horas bajo una presión de 0.1-10 Pa. Luego, el pH se ajusta a 1-5 para precipitar el ácido 4-(2-carboxibenciloxi)fenilacético .

Ciclación: El ácido 4-(2-carboxibenciloxi)fenilacético se disuelve en ácido acético glacial y se hace reaccionar con ácido polifosfórico a 30-100 °C durante 3-12 horas bajo una presión de 0.1-10 Pa.

Purificación: El this compound crudo se disuelve en acetato de etilo y se refina para obtener el producto final.

Análisis De Reacciones Químicas

El isoxepac se somete a varias reacciones químicas, incluyendo:

Oxidación y reducción:

Sustitución: El this compound puede participar en reacciones de sustitución, particularmente en presencia de ácidos o bases fuertes.

Comparación Con Compuestos Similares

El isoxepac se compara a menudo con otros AINE, como la aspirina. En un estudio doble ciego, se descubrió que el this compound tenía una actividad analgésica comparable a la aspirina, pero con menos efectos adversos . Compuestos similares incluyen:

Aspirina: Otro AINE con propiedades antiinflamatorias y analgésicas similares.

Ibuprofeno: Un AINE ampliamente utilizado con mecanismos de acción similares.

Naproxeno: Otro AINE que inhibe las enzimas COX y proporciona efectos antiinflamatorios y analgésicos.

El this compound destaca por su estructura química específica y su incidencia relativamente menor de efectos adversos en comparación con otros AINE .

Propiedades

IUPAC Name |

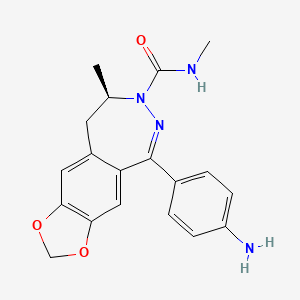

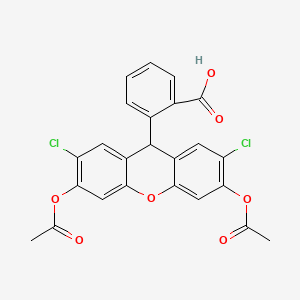

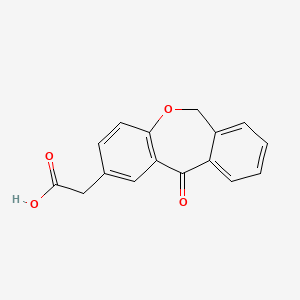

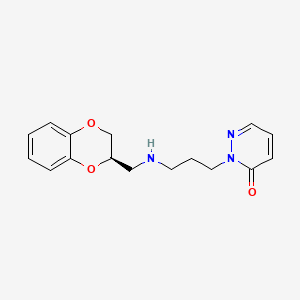

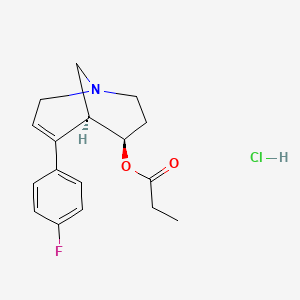

2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGMXJOBTNZHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057772 | |

| Record name | Isoxepac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55453-87-7 | |

| Record name | Isoxepac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55453-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxepac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxepac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxepac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOXEPAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH283Q0Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)